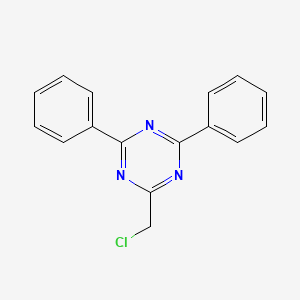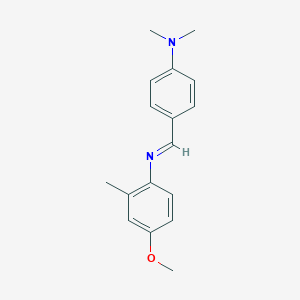
Pentane, 1,5-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane, 1,5-bis(methylthio)- is an organic compound with the molecular formula C7H16S2 and a molecular weight of 164.332 g/mol . . This compound features two methylthio groups attached to a pentane backbone, making it a member of the thioether family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,5-bis(methylthio)- typically involves the reaction of 1,5-dibromopentane with sodium methylthiolate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylthio groups. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for Pentane, 1,5-bis(methylthio)- are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity, and ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane, 1,5-bis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the methylthio groups.
Wissenschaftliche Forschungsanwendungen
Pentane, 1,5-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentane, 1,5-bis(methylthio)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thioether groups can participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Similar structure but with diphenylphosphino groups instead of methylthio groups.
Bis(methylthio)methane: Contains two methylthio groups attached to a methane backbone.
1,1-Bis(methylthio)-2-nitroethylene: Features methylthio groups attached to a nitroethylene backbone.
Uniqueness
Pentane, 1,5-bis(methylthio)- is unique due to its specific arrangement of methylthio groups on a pentane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
54410-63-8 |
|---|---|
Molekularformel |
C7H16S2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
1,5-bis(methylsulfanyl)pentane |
InChI |
InChI=1S/C7H16S2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
AHJYQSDQHJYGCW-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


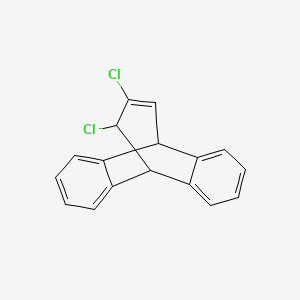
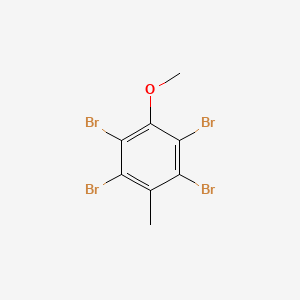
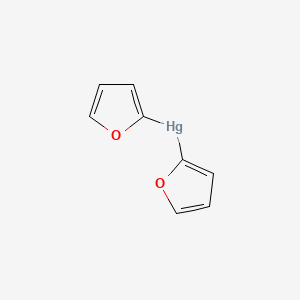
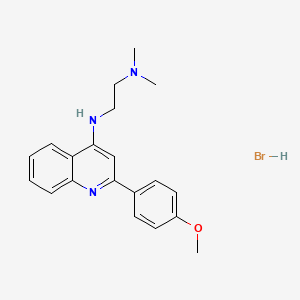
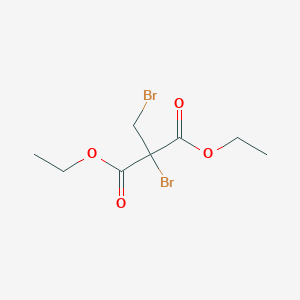
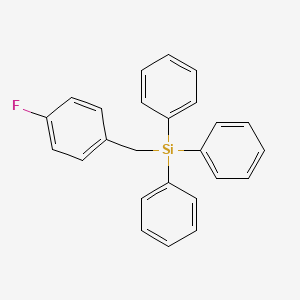
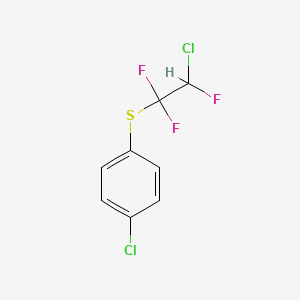
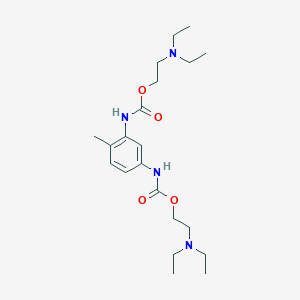
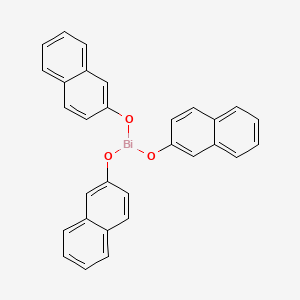
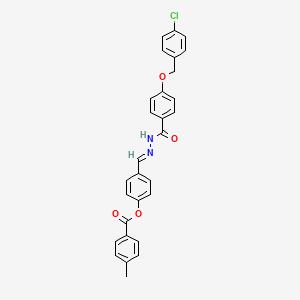

![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)
